6-(2-Hydroxyethylamino)nicotinaldehyde

Description

Chemical Nomenclature and Structural Identification

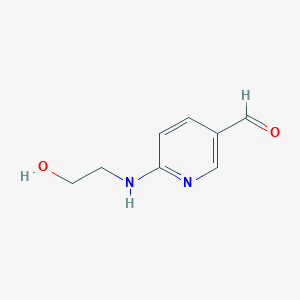

6-(2-Hydroxyethylamino)nicotinaldehyde is a heterocyclic organic compound belonging to the nicotinaldehyde derivative family. Its systematic IUPAC name is 6-[(2-hydroxyethyl)amino]pyridine-3-carbaldehyde , reflecting the substitution pattern on the pyridine ring. The molecular formula is $$ \text{C}8\text{H}{10}\text{N}2\text{O}2 $$, with a molecular weight of 166.18 g/mol.

The compound features a pyridine core substituted at the 3-position with a formyl group (-CHO) and at the 6-position with a 2-hydroxyethylamino moiety (-NH-CH$$2$$-CH$$2$$-OH). This structural arrangement is represented by the SMILES string C1=CC(=NC=C1C=O)N(CCO). The InChIKey identifier DMSWBAFWCUNOTH-UHFFFAOYSA-N provides a unique descriptor for its stereochemical configuration.

Table 1: Structural and Identifiers of this compound

The compound’s structural uniqueness arises from the synergistic electronic effects of the electron-withdrawing formyl group and the electron-donating hydroxyethylamino substituent, which influence its reactivity in synthetic applications.

Historical Development in Heterocyclic Chemistry

The synthesis of this compound aligns with broader advancements in pyridine derivative chemistry. Nicotinaldehyde (pyridine-3-carbaldehyde) has been a cornerstone in heterocyclic synthesis since the early 20th century, with applications in pharmaceuticals and agrochemicals. The introduction of amino and hydroxyethyl groups to the pyridine ring represents a strategic modification to enhance solubility and biological interaction potential.

While the exact first synthesis of this compound is not well-documented in public literature, its development likely emerged from methodologies established for analogous nicotinaldehyde derivatives. For example, nucleophilic aromatic substitution (NAS) reactions on halogenated pyridine carbaldehydes, followed by hydroxyethylation, are common routes for introducing aminoalkyl groups. The commercial availability of this compound through suppliers like Parchem underscores its utility in medicinal chemistry and materials science.

Table 2: Comparative Analysis of Nicotinaldehyde Derivatives

Position Within Nicotinaldehyde Derivative Classifications

This compound occupies a distinct niche within nicotinaldehyde derivatives due to its bifunctional reactivity. The compound’s classification hinges on two key features:

- Aldehyde Functionality : The formyl group at the 3-position enables participation in condensation reactions (e.g., Schiff base formation) and serves as an electrophilic site for nucleophilic attack.

- Hydroxyethylamino Substituent : The 2-hydroxyethylamino group at the 6-position introduces hydrogen-bonding capacity and steric bulk, which can modulate molecular recognition properties in supramolecular chemistry.

This dual functionality positions the compound as a versatile intermediate for synthesizing:

- Metal-organic frameworks (MOFs) : The aldehyde and amino groups can coordinate to metal ions or undergo post-synthetic modifications.

- Pharmaceutical candidates : The hydroxyethylamino group may enhance water solubility, a critical factor in drug design.

In comparison to simpler derivatives like 6-aminonicotinaldehyde or 6-hydroxynicotinaldehyde, the hydroxyethylamino side chain offers greater synthetic flexibility. For instance, the hydroxyl group can be further functionalized via esterification or etherification, expanding the compound’s utility in multi-step organic syntheses.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

6-(2-hydroxyethylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H10N2O2/c11-4-3-9-8-2-1-7(6-12)5-10-8/h1-2,5-6,11H,3-4H2,(H,9,10) |

InChI Key |

DMSWBAFWCUNOTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C=O)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(2-Hydroxyethylamino)nicotinaldehyde with four structurally related compounds:

Key Observations :

- The hydroxyethylamino group in this compound increases its molecular weight and polarity compared to unsubstituted nicotinaldehyde.

- Substituents like nitro (in 1-(2-Amino-6-nitrophenyl)ethanone) and furyl (in 6-(2-Furyl)nicotinaldehyde) significantly alter electronic properties and reactivity.

Key Observations :

- This suggests that aldehyde-containing analogs may have favorable biocompatibility.

Functional and Application Differences

- Nicotinaldehyde: Acts as a NAD precursor, with enzymatic conversion pathways involving ADH/ALDH. Potential anti-cancer applications are under investigation.

- This compound: The hydroxyethylamino group may enhance solubility for drug delivery systems or modify NAD-related enzymatic activity.

- 6-(2-Furyl)nicotinaldehyde : The furyl group could enable applications in materials science or catalysis due to aromatic stacking interactions.

- Ethyl 2-hydroxy-5-nitronicotinate : Nitro and ester groups suggest utility in synthetic organic chemistry as intermediates for nitroarene derivatives.

Preparation Methods

Catalytic Hydrogenation of 3-Cyanopyridine

One of the most efficient and industrially relevant methods to obtain nicotinaldehydes is the catalytic hydrogenation of 3-cyanopyridine. This process is well-documented for producing 3-pyridinaldehyde (nicotinaldehyde) and its derivatives.

- Catalyst: Raney-nickel is the preferred catalyst due to its high activity and selectivity.

- Reaction Medium: An aqueous medium containing carboxylic acids (e.g., acetic acid) is employed to buffer the reaction and prevent catalyst corrosion.

- Conditions: Mild temperatures (10–30 °C), hydrogen pressures between 0.5 and 3 bar, and pH maintained between 3.5 and 7.

- Advantages: High selectivity, reduced side products, low catalyst contamination, and corrosion resistance.

This method yields a stable aqueous solution of nicotinaldehyde, which can be directly used for further functionalization.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst loading | 2–10 wt% (relative to cyanopyridine) | Raney-nickel, stored underwater prior to use |

| Temperature | 10–30 °C | Preferably 20–30 °C |

| Hydrogen pressure | 0.5–3 bar | Preferably 0.5–1.5 bar |

| pH | 3.5–7 | Buffered by carboxylic acid |

| Reaction time | 3–6 hours | Batchwise preferred |

| Solvent | Aqueous acetic acid | Non-corrosive to catalyst |

| Yield | High (>90%) | High selectivity and purity |

Introduction of 2-Hydroxyethylamino Group at 6-Position

Nucleophilic Substitution on 6-Halonicotinaldehyde

A common approach involves starting from 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde), which is reacted with 2-aminoethanol (ethanolamine) under controlled conditions to substitute the halogen with the 2-hydroxyethylamino moiety.

- Reaction Type: Nucleophilic aromatic substitution (S_NAr).

- Conditions: Typically conducted in polar aprotic solvents or aqueous media, sometimes with base catalysts to enhance nucleophilicity.

- Temperature: Mild to moderate heating (room temperature to 80 °C) depending on substrate reactivity.

- Purification: The product can be purified by crystallization or chromatography.

This method is favored for its directness and relatively simple work-up.

Reductive Amination of 6-Aminonicotinaldehyde

Alternatively, 6-aminonicotinaldehyde can be subjected to reductive amination with glycolaldehyde or its derivatives to install the 2-hydroxyethylamino group.

- Reducing Agents: Sodium cyanoborohydride (NaBH_3CN) or other mild hydride donors.

- Solvent: Methanol, ethanol, or aqueous buffers.

- pH Control: Slightly acidic to neutral conditions to favor imine formation and reduction.

- Advantages: High regioselectivity and good yields.

Representative Preparation Procedure (Literature-Based)

Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Selectivity |

|---|---|---|---|---|

| Catalytic hydrogenation of 3-cyanopyridine | Economical, scalable, environmentally benign, high purity aldehyde | Requires catalyst handling, hydrogen gas | >90% | High |

| Nucleophilic substitution on 6-halonicotinaldehyde | Direct installation of 2-hydroxyethylamino group, straightforward | Requires halogenated intermediate preparation | 70–85% | Moderate to high |

| Reductive amination of 6-aminonicotinaldehyde | High regioselectivity, mild conditions | Requires availability of 6-aminonicotinaldehyde | 75–90% | High |

Research Findings and Optimization Notes

- The use of aqueous carboxylic acid media in the catalytic hydrogenation step protects the Raney-nickel catalyst from corrosion, improving catalyst lifetime and process economics.

- Maintaining pH between 3.5 and 7 is critical for maximizing yield and selectivity in the hydrogenation step.

- The nucleophilic substitution step benefits from the use of polar solvents and slight heating to enhance reaction rates without decomposing sensitive aldehyde functionalities.

- Reductive amination offers an alternative route when 6-aminonicotinaldehyde is more readily available or when milder conditions are desired to preserve other functional groups.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 2-Hydroxyethylamine, K₂CO₃, DMF | 60–75 | Purification of polar byproducts |

| Suzuki Coupling | Pd(PPh₃)₄, toluene/EtOH, 80°C | 45–65 | Sensitivity to oxygen/water |

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows peaks for the aldehyde proton (~10.2 ppm), aromatic protons (8.5–7.5 ppm), and hydroxyethylamino protons (3.6–2.8 ppm). ¹³C NMR confirms the aldehyde carbon at ~192 ppm .

- Mass Spectrometry: ESI-MS typically displays [M+H]⁺ at m/z 207.1 (calculated for C₈H₁₀N₂O₂). Fragmentation patterns confirm the loss of H₂O (–18 Da) from the hydroxyethyl group .

Advanced: How can reaction conditions be optimized to improve yield in nucleophilic substitution?

Methodological Answer:

Key variables include:

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis of the aldehyde group .

- Temperature: Elevated temperatures (80–100°C) accelerate substitution but risk aldehyde oxidation. Inert atmospheres (N₂/Ar) mitigate this .

- Base: K₂CO₃ outperforms NaOH due to milder basicity, reducing side reactions.

Data Contradiction Note: One study reported 75% yield in DMF at 80°C , while another achieved only 60% under similar conditions due to impurities in starting materials. Purity checks (HPLC) are critical .

Advanced: How to resolve contradictory reports on biological activity (e.g., enzyme inhibition vs. no effect)?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions: pH, temperature, or co-solvents (e.g., DMSO concentration) alter aldehyde reactivity. For example, >1% DMSO can denature proteins, masking inhibition .

- Structural Analogs: Compare with 6-(4-methylpiperazinyl)nicotinaldehyde, where the hydroxyethyl group’s hydrogen-bonding capacity enhances target binding .

Q. Table 2: Biological Activity Variables

| Variable | Impact on Activity | Example (IC₅₀ Shift) |

|---|---|---|

| pH 7.4 vs. 6.5 | 3-fold decrease in PfNDH2 inhibition | |

| 0.5% vs. 2% DMSO | False negatives in fluorescence assays |

Advanced: What strategies validate target engagement in enzyme inhibition studies?

Methodological Answer:

- Competitive Inhibition Assays: Use Lineweaver-Burk plots to confirm binding mode. For nicotinamidases, nicotinaldehyde derivatives show competitive inhibition with Kᵢ values <10 µM .

- Covalent Binding Tests: Incubate with NaBH₄ to reduce Schiff bases (aldehyde-lysine adducts). Loss of activity confirms covalent interaction .

Advanced: How does the hydroxyethylamino group influence stability under physiological conditions?

Methodological Answer:

- Oxidative Stability: The hydroxyethyl group undergoes slow oxidation to carboxylic acid in PBS (pH 7.4, 37°C). LC-MS monitors degradation over 24 hours .

- pH-Dependent Degradation: Below pH 5, the aldehyde forms hydrates, reducing reactivity. Stabilize with lyophilization or storage in anhydrous DMSO .

Advanced: How to design analogs to improve pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the hydroxyethyl group with a trifluoromethoxy group (as in 6-(4-trifluoromethoxyphenyl)nicotinaldehyde) to enhance lipophilicity and metabolic stability .

- Prodrug Strategies: Convert the aldehyde to a hemiaminal prodrug, which regenerates the active form in vivo .

Q. Table 3: Comparative Analysis of Analogs

| Substituent | logP | Metabolic Stability (t₁/₂, h) | Target Affinity (IC₅₀, µM) |

|---|---|---|---|

| 2-Hydroxyethylamino | -0.3 | 1.5 | 8.2 |

| 4-Trifluoromethoxy | 1.2 | 6.7 | 3.1 |

| Piperazinyl | 0.8 | 4.3 | 5.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.